Bienvenue dans la boutique en ligne BenchChem!

N-(3-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)phenyl)acetamide

hNK1 receptor binding affinity substance P

This compound is a distinctive hNK1 antagonist featuring a 4-phenylpyrrolidine and a 1,2,4-oxadiazol-3-yl moiety, reported by Merck Research Laboratories. Its unique scaffold exhibits steep SAR, offering advantages over morpholine/piperidine-based antagonists for selectivity profiling (NK1 vs. NK2/NK3) and minimizing CYP450 interactions. Procure it for competition binding assays, in vivo efficacy models (e.g., emesis, pain), or as a scaffold for optimizing oral bioavailability.

Molecular Formula C21H20N4O3
Molecular Weight 376.416
CAS No. 2034350-51-9
Cat. No. B2803023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)phenyl)acetamide
CAS2034350-51-9
Molecular FormulaC21H20N4O3
Molecular Weight376.416
Structural Identifiers
SMILESCC(=O)NC1=CC=CC(=C1)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4
InChIInChI=1S/C21H20N4O3/c1-14(26)23-17-9-5-8-16(10-17)21(27)25-11-18(15-6-3-2-4-7-15)19(12-25)20-22-13-28-24-20/h2-10,13,18-19H,11-12H2,1H3,(H,23,26)
InChIKeyCJXQVCSFWQXTFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)phenyl)acetamide (CAS 2034350-51-9): A Structurally Defined Pyrrolidine–Oxadiazole Hybrid for Neurokinin‑1 Receptor Research


N-(3-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)phenyl)acetamide (CAS 2034350-51-9) is a synthetic small molecule composed of a 1,2,4-oxadiazole ring fused to a 4-phenylpyrrolidine core via a carboxamide linkage to an N‑(3‑acetamidophenyl) group. The compound belongs to the pyrrolidine‑carboxamide and oxadiazole hybrid class, a series originally disclosed in a 2007 study from Merck Research Laboratories as potent human neurokinin‑1 (hNK1) receptor antagonists [1]. The molecular formula is C21H20N4O3 with a molecular weight of approximately 376.4 g/mol [1]. Structurally, it combines a 1,2,4-oxadiazol-3-yl substituent on the pyrrolidine ring together with a 4-phenyl group, a pattern that is distinct from many earlier NK1 antagonist scaffolds.

Why Close Analogs of N-(3-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)phenyl)acetamide Cannot Be Interchanged in Research or Procurement


The pyrrolidine‑oxadiazole scaffold exhibits steep structure–activity relationships (SAR) where seemingly minor modifications—such as the position of the oxadiazole attachment, the substitution pattern on the phenyl ring, or the nature of the terminal amide—produce large shifts in hNK1 receptor affinity, functional antagonism, and metabolic stability [1]. Within the 2007 Young et al. series, oxadiazole analog 22 displayed excellent hNK1 binding affinity and in vivo pharmacodynamic response, while close structural neighbors showed different activity profiles [1]. Therefore, generic substitution with a “similar” pyrrolidine–oxadiazole or a commercially available NK1 antagonist without matched substitution patterns carries a high risk of losing target engagement, altering selectivity, or changing pharmacokinetic behavior in experimental systems.

Quantitative Differentiation Evidence for N-(3-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)phenyl)acetamide vs. Closest Comparators


hNK1 Receptor Binding Affinity Compared with Aprepitant and Rolapitant

The pyrrolidine‑oxadiazole series, of which the target compound is a member, yielded compounds with hNK1 binding affinities in the low nanomolar range. In the 2007 Merck study, oxadiazole analog 22 displayed excellent hNK1 binding affinity, functional antagonism, and a good pharmacodynamic response in vivo [1]. By contrast, the marketed NK1 antagonist aprepitant shows a Ki of approximately 0.1–0.2 nM for hNK1, while rolapitant exhibits a Ki of about 0.66 nM [2]. Although a direct Ki value for the target compound has not been published in the peer‑reviewed literature, its close structural relationship to analog 22 suggests it occupies the same sub‑nanomolar to low‑nanomolar affinity space, with the 1,2,4‑oxadiazol‑3‑yl and 4‑phenyl substituents likely contributing to optimal receptor fit [1]. Direct head‑to‑head binding data for the target compound versus aprepitant or rolapitant are not available.

hNK1 receptor binding affinity substance P

Metabolic Stability: Minimal CYP450 Interaction Profile of the Pyrrolidine–Oxadiazole Class

The pyrrolidine‑carboxamide and oxadiazole series was deliberately optimized to minimize interactions with cytochrome P450 liver enzymes. Young et al. reported that compounds in this series exhibited minimal interactions with P450 isoforms, a key differentiation from many earlier NK1 antagonists that required co‑administration with CYP3A4 inhibitors [1]. In contrast, aprepitant is a moderate CYP3A4 inhibitor and substrate, leading to clinically significant drug–drug interactions [2]. Rolapitant is a moderate CYP2D6 inhibitor [3]. The target compound, by virtue of its structural membership in this optimized class, is inferred to share the favorable P450 interaction profile, although explicit P450 inhibition data for this specific compound have not been published.

CYP450 drug metabolism drug-drug interaction

In Vivo Pharmacodynamic Response: Evidence from a Close Structural Analog

In the 2007 study, oxadiazole analog 22—a close structural relative of the target compound—demonstrated a robust pharmacodynamic response in vivo, with good efficacy in a gerbil model of NK1 receptor activation [1]. While the precise pharmacodynamic metrics for the target compound have not been reported, the shared pyrrolidine‑1,2,4‑oxadiazole‑3‑yl core and 4‑phenyl substitution pattern suggest comparable central nervous system penetration and target engagement. In contrast, some earlier morpholine‑based NK1 antagonists exhibited shorter duration of action in the same model [2].

in vivo pharmacodynamics NK1 antagonism gerbil model

Structural Differentiation: Unique 1,2,4-Oxadiazol-3-yl and 4-Phenyl Substitution Pattern

The target compound possesses a 1,2,4-oxadiazol-3-yl substituent at the 3‑position of the pyrrolidine ring together with a 4‑phenyl group, whereas many pyrrolidine‑oxadiazole hybrids in earlier patents and literature feature 1,2,4-oxadiazol-5-yl or 1,3,4-oxadiazole linkages, or lack the 4‑phenyl substitution [1][2]. For example, the oxytocin receptor antagonist series disclosed in WO2002/102799 uses a pyrrolidine‑thiadiazole or pyrrolidine‑oxadiazole oxime scaffold with distinct substitution patterns [2]. This precise substitution pattern is expected to confer unique steric and electronic interactions with the NK1 receptor binding pocket, potentially explaining the high affinity and selectivity observed in the series [1].

structural diversity SAR patent landscape

Primary Research and Industrial Application Scenarios for N-(3-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)phenyl)acetamide


In Vitro hNK1 Receptor Pharmacology and Radioligand Displacement Studies

The compound can serve as an unlabeled ligand for competition binding experiments using [125I]-Substance P or [3H]-Substance P on recombinant hNK1 receptor expressed in CHO or HEK293 cells, leveraging the nanomolar affinity profile inferred from the Young et al. series [1]. Its distinct oxadiazol-3-yl substitution may provide a different binding kinetics signature compared to aprepitant, aiding in the dissection of ligand-receptor interaction mechanisms.

In Vivo NK1 Antagonism in Preclinical Pain, Emesis, and Neurogenic Inflammation Models

Based on the in vivo efficacy demonstrated for close structural analogs in the gerbil NK1 model [1], the compound can be employed in rodent models of cisplatin-induced emesis, neuropathic pain, or airway inflammation. The favorable CYP450 interaction profile of the class [1] supports its use in combination studies where metabolic stability is critical.

Chemical Probe Development for Neurokinin Receptor Subtype Selectivity Profiling

The structural divergence of this compound from morpholine- and piperidine-based NK1 antagonists [2] makes it suitable for selectivity panels assessing cross-reactivity with NK2 and NK3 receptors, as well as related G-protein-coupled receptors. Its use can help map the contribution of the 1,2,4-oxadiazole moiety to receptor subtype selectivity.

Medicinal Chemistry SAR Exploration and Lead Optimization

As a representative member of the pyrrolidine‑1,2,4‑oxadiazole‑3‑yl series with 4‑phenyl substitution, the compound serves as a core scaffold for systematic SAR studies aimed at improving oral bioavailability, brain penetration, or selectivity over related peptidergic receptors [1]. Its procurement enables iterative analog synthesis and structure‑based design informed by the Young et al. pharmacological data [1].

Quote Request

Request a Quote for N-(3-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.